molecular formula C7H11NO3 B1450474 3-Methyl-6-oxopiperidine-3-carboxylic acid CAS No. 1517180-89-0

3-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1450474
CAS No.: 1517180-89-0
M. Wt: 157.17 g/mol
InChI Key: ZPCFPPPPCGXLQV-UHFFFAOYSA-N
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Description

3-Methyl-6-oxopiperidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core value lies in its role as a key precursor to the 3-carboxypiperidin-2-one pharmacophore, which has been demonstrated to be a critical structural component in potent inhibitors of the c-Met kinase receptor . The c-Met pathway is a validated anticancer drug target, as its dysregulation is strongly associated with tumor growth, invasion, and poor clinical outcomes in various human cancers . Research has shown that derivatives built upon this piperidinone scaffold exhibit significant inhibitory effects on c-Met kinase enzymatic activity. Structure-activity relationship studies highlight that substitutions at specific positions on the piperidinone ring can greatly enhance both potency against the c-Met enzyme and the ability to inhibit proliferation in c-Met-driven cancer cell lines, such as the MKN45 human gastric cancer cells . This makes this compound a versatile and valuable building block for researchers designing and synthesizing new potential therapeutic compounds targeting tyrosine kinase pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCFPPPPCGXLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517180-89-0
Record name 3-methyl-6-oxopiperidine-3-carboxylic acid
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Biological Activity

3-Methyl-6-oxopiperidine-3-carboxylic acid (also referred to as 3-Methyl-6-oxopiperidine carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The molecular formula for this compound is C7H11NO3C_7H_{11}NO_3. Its structure features a piperidine ring with a keto group and a carboxylic acid substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Similar compounds have been noted for their ability to modulate biochemical pathways involved in inflammation, cancer, and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic processes.
  • Receptor Interaction: It can bind to certain receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation: Changes in gene expression can result from its binding interactions, affecting protein synthesis critical for cell function.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Bacterial Strain
3-Methyl Derivative A<0.008MSSA (Methicillin-Sensitive Staphylococcus aureus)
3-Methyl Derivative B0.125MRSA (Methicillin-Resistant Staphylococcus aureus)
3-Methyl Derivative C4E. coli (Escherichia coli)

These results indicate that certain derivatives are significantly more potent than standard antibiotics against resistant strains.

Anti-Tuberculosis Activity

In a study focusing on Mycobacterium tuberculosis (M. tuberculosis), derivatives of the compound showed promising results:

Table 2: Anti-Tuberculosis Activity

CompoundMIC (µg/mL)Strain
Compound X0.125M. tuberculosis H37Rv
Compound Y1MDR-MTB Clinical Isolate

The most active compound demonstrated an MIC comparable to established fluoroquinolones, suggesting potential for further development as an anti-tuberculosis agent.

Case Studies

  • Study on Antimicrobial Efficacy
    A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly enhanced lipophilicity and antibacterial activity, particularly against resistant strains such as MRSA.
  • Evaluation in Animal Models
    In vivo studies were conducted to assess the therapeutic efficacy and safety profile of selected derivatives. Results indicated that lower doses provided therapeutic benefits with minimal toxicity, while higher doses led to adverse effects, emphasizing the importance of dosage optimization.

Scientific Research Applications

Organic Synthesis

3-Methyl-6-oxopiperidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation: To introduce additional functional groups.
  • Reduction: To convert the oxo group to a hydroxyl group.
  • Substitution: The carboxylic acid can be modified to yield derivatives with diverse functionalities.

These reactions enable the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating potential for 3-methyl-6-oxopiperidine derivatives to act against infections.
  • Anti-inflammatory Effects: Research on related compounds has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Research indicates that this compound interacts with specific molecular targets, influencing cellular processes such as:

  • Signal Transduction: Modulating pathways that affect cell communication.
  • Metabolic Pathways: Influencing metabolic processes through enzyme interactions.

Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
1-(2-Methoxyethyl)-piperidine-3-carboxylic acidAntimicrobial
1-(2-Methoxyethyl)-6-hydroxypiperidine-3-carboxylic acidAnti-inflammatory
1-(2-Methoxyethyl)-6-oxopiperidine-4-carboxylic acidAnticancer
This compound Potential Antimicrobial/Anti-inflammatoryOngoing Studies

Case Study 1: Antimicrobial Activity

A study on piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-methyl-6-oxopiperidine derivatives may also exhibit similar properties, warranting further exploration into their efficacy as antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives. Results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in cellular models, highlighting the therapeutic potential of 3-methyl-6-oxopiperidine for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues of Piperidine and Pyrrolidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
3-Methyl-6-oxopiperidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 / 173.26 Not explicitly provided 6-oxo, 3-methyl, 3-carboxylic acid on piperidine
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 42346-68-9 5-oxo, 1-methyl, 3-carboxylic acid on pyrrolidine (5-membered ring)
3,3-Dimethyl-6-oxopiperidine-2-carboxylic acid C₈H₁₃NO₃ 171.19 99709-44-1 6-oxo, 3,3-dimethyl, 2-carboxylic acid on piperidine
2-Oxopiperidine-3-carboxylic acid C₆H₉NO₃ 143.14 41888-21-5 2-oxo, 3-carboxylic acid on piperidine
1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 1415811-48-1 6-oxo, 1-ethyl, 2-(p-tolyl), 3-carboxylic acid on piperidine

Preparation Methods

Synthetic Routes and Key Intermediates

1.1 General Synthetic Strategy

The preparation of 3-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step synthetic sequences starting from substituted malonate derivatives or glycine esters. The core strategy involves:

  • Formation of substituted piperidone or piperidine lactams,
  • Functional group transformations including esterification, alkylation, and ring closure,
  • Final hydrolysis or acidification to yield the free carboxylic acid.

This approach is supported by the synthesis of related compounds such as 3-ethyl-2-oxopiperidine-3-carboxylic acid and N-benzyl-3-oxopiperidine derivatives, which share mechanistic similarities with the target compound.

Detailed Preparation Methods

2.1 Preparation from Diethyl Ethylmalonate

A notable method begins with diethyl ethylmalonate as the starting material. The process involves:

  • Stepwise conversion to 3-ethyl-2-oxopiperidine-3-carboxylic acid,
  • Deprotonation of piperidone intermediates using n-butyllithium,
  • Alkylation with haloalkyl ethers to form lactams,
  • Ester transformations using modified Masamune procedures to introduce β-keto ester groups,
  • Subsequent functionalization with acid chlorides and azides to yield diazo derivatives,
  • Final hydrolysis with lithium hydroxide to afford the carboxylic acid.

This sequence achieves high yields (70-91%) and purity, with careful control of reaction conditions such as temperature (0-105 °C) and stoichiometry.

2.2 Preparation via N-Benzylglycine Ethyl Ester Intermediates

Another industrially relevant method involves:

  • Reacting N-benzylglycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali (sodium carbonate or potassium carbonate),
  • Refluxing in methanol or toluene to form intermediates,
  • Treatment with sodium methoxide or sodium tert-butoxide to induce ring closure and formation of the piperidine ring,
  • Acidification to precipitate the crude product,
  • Purification by crystallization after pH adjustments.

This method yields the ethyl ester hydrochloride salt of N-benzyl-3-oxopiperidine-4-carboxylic acid with high purity (>99.5% by HPLC) and overall yields exceeding 90%, demonstrating suitability for scale-up and industrial production.

Comparative Analysis of Preparation Methods

Aspect Diethyl Ethylmalonate Route N-Benzylglycine Route
Starting Material Diethyl ethylmalonate N-Benzylglycine ethyl ester
Key Reactions Deprotonation, alkylation, esterification Alkylation, ring closure, acid-base extraction
Reaction Conditions Low temp (0-105 °C), inert atmosphere Reflux in methanol/toluene, pH control
Yield Range 70-91% (individual steps) 93% overall yield
Purity High, confirmed by NMR and IR spectroscopy >99.5% by HPLC
Industrial Feasibility Moderate complexity, multiple steps Simple operation, easy scale-up
Product Form Free acid or esters Hydrochloride salt of ethyl ester

Research Findings and Characterization Data

  • Spectroscopic Characterization : IR spectra typically show characteristic carbonyl stretches near 1710-1732 cm⁻¹, confirming ketone and carboxylic acid functionalities. Proton NMR reveals multiplets corresponding to methylene and methyl groups on the piperidine ring, with coupling constants supporting stereochemistry.

  • Purification Techniques : Flash chromatography on silica gel and crystallization after pH adjustment are effective for isolating pure compounds. The use of acid-base extraction cycles enhances purity and yield.

  • Reaction Optimization : Use of catalytic amounts of phase transfer catalysts (e.g., t-butyl ammonium iodide) improves alkylation efficiency. Modified Masamune esterification protocols facilitate conversion of esters with high selectivity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation n-Butyllithium, 2-iodoethyl benzyl ether 70 Formation of lactam intermediate
2 Esterification Modified Masamune procedure, MeOH, p-TsOH 82-99 β-Keto ester formation
3 Diazo Transfer Et3N, mesyl azide, CH3CN, 0 °C 89 Diazo compound synthesis
4 Hydrolysis LiOH, THF/H2O, acidification 91 Final acid formation
5 Alkylation & Ring Closure Sodium carbonate, ethyl 4-bromobutyrate 96-99 Intermediate preparation
6 Acidification & Crystallization HCl, pH adjustment, filtration 93 High purity product isolation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-methyl-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for synthesizing structurally similar piperidine derivatives . Key optimizations include controlling reaction temperature (70–80°C) and using anhydrous solvents to prevent hydrolysis. Purification via recrystallization or column chromatography can isolate the target compound from byproducts like uncyclized intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration for crystalline derivatives . Reverse-phase HPLC with UV detection (λ = 210–260 nm) ensures purity (>95%) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility: soluble in polar aprotic solvents (DMSO, DMF) at neutral pH and in basic aqueous solutions (e.g., NaHCO₃). Stability studies should include accelerated degradation tests (40–60°C, 75% humidity) monitored via HPLC to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks or IR absorption bands) be systematically investigated during synthesis?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Use deuterated solvents for NMR to exclude solvent artifacts. Compare experimental IR spectra with computational predictions (DFT) to identify unexpected vibrational modes. Cross-validate with alternative techniques like 2D-COSY NMR or LC-MS/MS fragmentation patterns .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and reaction pathways, while molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets like enzymes. For example, piperidine derivatives have shown affinity for kinase domains, suggesting potential use in inhibition studies .

Q. How can in vivo metabolic pathways of this compound be traced, and what analytical workflows are recommended for metabolite identification?

  • Methodological Answer : Radiolabeling (¹⁴C/³H) combined with LC-MS/MS enables tracking of metabolic products. Use hepatocyte incubation assays to identify phase I/II metabolites. High-resolution mass spectrometers (Orbitrap) with data-dependent acquisition (DDA) provide structural insights for unknown metabolites .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for carboxylic acids: use nitrile gloves, fume hoods, and eye protection. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Neutralize waste with 10% NaOH before disposal via certified hazardous waste services .

Applications in Mechanistic Studies

Q. How can this compound be applied in studying enzyme inhibition mechanisms, particularly for proteases or oxidoreductases?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis) measure inhibition constants (Kᵢ) using fluorogenic substrates. Crystallize enzyme-inhibitor complexes for X-ray diffraction to map binding interactions. For example, piperidine scaffolds are known to bind allosteric sites in HIV-1 protease .

Data Analysis and Reproducibility

Q. What statistical approaches resolve contradictions in bioactivity data across independent studies (e.g., IC₅₀ variability)?

  • Methodological Answer : Apply meta-analysis tools (RevMan, PRISMA guidelines) to aggregate data, adjusting for variables like cell line heterogeneity or assay conditions. Bland-Altman plots identify systematic biases, while ANOVA tests differences between experimental setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-oxopiperidine-3-carboxylic acid

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